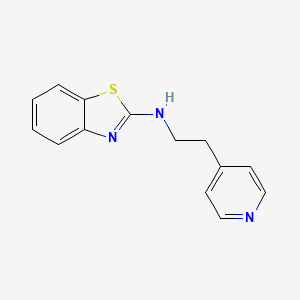

N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c1-2-4-13-12(3-1)17-14(18-13)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJKUDLTALUANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCCC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacological Potential of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The 1,3-benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities. This guide focuses on derivatives of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine, a chemical class that has garnered substantial interest for its therapeutic potential. Extensive research has demonstrated that modifications to this core structure yield compounds with potent anticancer and antimicrobial properties. The primary anticancer mechanism involves the inhibition of critical cell signaling pathways, particularly those mediated by protein tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), and the induction of apoptosis.[1][2] This document provides a comprehensive overview of the synthesis strategies, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the therapeutic potential of these derivatives, intended for researchers and professionals in the field of drug discovery and development.

The Benzothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The benzothiazole ring system, an aromatic bicyclic heterocycle, is a recurring motif in a multitude of pharmacologically active molecules. Its rigid structure and ability to participate in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal scaffold for designing targeted therapeutic agents.[2] The specific linkage of a pyridylethyl group to the 2-amine position introduces additional points for molecular interaction, enhancing the potential for high-affinity binding to biological targets.[3][4] The pyridine moiety, in particular, has been featured in several chemotherapeutics, where it can improve solubility and engage in specific hydrogen bonds within enzyme active sites.[3]

Derivatives of this scaffold are synthesized through various chemical strategies, often involving the reaction of substituted anilines with thiocyanates or the condensation of 2-aminobenzothiazoles with other functionalized moieties.[5] The versatility of its synthesis allows for the systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties.

Primary Pharmacological Potential: Anticancer Activity

The most significant and widely studied application of benzothiazole derivatives is in oncology.[6] These compounds have demonstrated potent cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines, including those of the lung, breast, colon, and liver.[1][3][7] Their efficacy stems from multiple, often complementary, mechanisms of action.

Mechanism of Action I: Inhibition of Protein Kinases (EGFR)

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[2][8] The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy, and its dysregulation is a known driver in many cancers.[9] Benzothiazole derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade that promotes tumor growth.[1][9]

The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine derivatives.

Caption: EGFR signaling pathway and inhibition by benzothiazole derivatives.

Mechanism of Action II: Induction of Apoptosis

Beyond kinase inhibition, many benzothiazole derivatives effectively trigger apoptosis, or programmed cell death, in cancer cells.[4][10] This is a critical feature for an anticancer agent, as it leads to the safe and efficient elimination of malignant cells. These compounds have been shown to induce apoptosis through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspase enzymes, which are the executioners of cell death.[4][6] Some derivatives also activate tumor suppressor pathways, such as the p53 pathway, further promoting an apoptotic response.[6]

Quantitative Analysis: In Vitro Cytotoxicity

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cancer cell population. The table below summarizes representative IC50 values for various benzothiazole derivatives against several human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

| Bromopyridine Acetamide Benzothiazole | SKRB-3 (Breast) | 1.2 nM | [4][6] |

| Bromopyridine Acetamide Benzothiazole | A549 (Lung) | 44 nM | [4][6] |

| Bromopyridine Acetamide Benzothiazole | HepG2 (Liver) | 48 nM | [4][6] |

| Oxothiazolidine Benzothiazole | HeLa (Cervical) | 9.76 µM | [6] |

| Benzothiazole-Thiazolidine Derivative (4a) | C6 (Glioma) | 0.03 µM | [11] |

| Benzothiazole-Acylhydrazone (4d) | C6 (Glioma) | IC50 < 1.95 µM | [1] |

| Nitro-styryl Benzothiazole (57) | Pancreatic Cancer Cells | 27 µM | [7] |

Secondary Pharmacological Potential: Antimicrobial Activity

In addition to their anticancer properties, benzothiazole derivatives have demonstrated significant potential as antimicrobial agents.[12] The rise of multidrug-resistant pathogens necessitates the development of novel antibiotics, and this chemical class offers a promising scaffold.

Antibacterial and Antifungal Efficacy

Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14] The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes. For instance, docking studies suggest that these compounds may inhibit enzymes like E. coli MurB, which is critical for bacterial cell wall biosynthesis, and 14α-lanosterol demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[14][15]

Quantitative Analysis: Antimicrobial Activity

The antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC Value (mg/mL) | Reference |

| Benzothiazolylthiazolidin-4-one (1) | E. coli | 0.12 | [13] |

| Benzothiazolylthiazolidin-4-one (2) | S. aureus | 0.12 | [13] |

| Heteroaryl Benzothiazole (2j) | S. aureus | 0.23 | [14] |

| Heteroaryl Benzothiazole (2d) | C. albicans (Fungus) | 0.06 | [14] |

| 4-(indol-3-yl)thiazole-2-amine (5x) | S. Typhimurium | 0.06 | [15] |

Key Experimental Protocols: Self-Validating Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the evaluation of novel N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine derivatives. These protocols represent self-validating systems when appropriate controls are included.

General Experimental Workflow

The discovery pipeline for a novel derivative typically follows a structured path from initial screening to mechanistic validation.

Caption: A typical drug discovery workflow for benzothiazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[16][17]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[16]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[16]

-

Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. Perform serial dilutions in complete growth medium to create a range of final treatment concentrations (e.g., 0.01 µM to 100 µM).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[18]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, visible purple precipitates will form.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[16]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[16]

Protocol 2: Biochemical EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified EGFR kinase domain.[9] The ADP-Glo™ Kinase Assay is a common format.[19]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted back into ATP, which is then measured using a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity.[19]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare reagents in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[19] This includes the purified EGFR enzyme, the substrate (a synthetic peptide like Y12-Sox), and ATP.

-

Compound Plating: In a 384-well plate, add 1 µL of the test compound at various concentrations (serially diluted in buffer with a final DMSO concentration not exceeding 1%). Include wells for a positive control inhibitor (e.g., Gefitinib) and a no-inhibitor (vehicle) control.

-

Kinase Reaction Initiation: Add 2 µL of EGFR enzyme solution and 2 µL of the substrate/ATP mixture to each well to start the reaction.[19]

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19]

-

ADP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains the luciferase/luciferin mixture to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the EGFR kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition versus compound concentration.

Structure-Activity Relationship (SAR) and Future Perspectives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the benzothiazole scaffold. Research has shown that the nature and position of substituents on the benzothiazole ring and the associated aryl moieties significantly influence biological activity.[2] For example, the introduction of electron-withdrawing groups like halogens or nitro groups, or electron-donating groups like methoxy groups, can dramatically alter the potency and selectivity of the compounds.[6][7]

The N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine class of derivatives remains a highly promising area for drug discovery. Future efforts should focus on:

-

Improving Selectivity: Designing derivatives that selectively target kinases in cancer cells while sparing those in healthy cells to minimize side effects.

-

Overcoming Resistance: Developing next-generation compounds effective against cancers that have developed resistance to existing therapies.

-

Enhancing Pharmacokinetic Properties: Optimizing solubility, metabolic stability, and oral bioavailability to create viable clinical candidates.

The continued exploration of this versatile scaffold, guided by rational drug design and robust biological evaluation, holds significant promise for the development of new and effective treatments for cancer and infectious diseases.

References

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

-

Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. (2018). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

-

Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2018). MDPI. Retrieved February 14, 2026, from [Link]

-

A Review on Anticancer Potentials of Benzothiazole Derivatives. (2019). PubMed. Retrieved February 14, 2026, from [Link]

-

Benzothiazole derivatives as anticancer agents. (2019). FLORE. Retrieved February 14, 2026, from [Link]

-

Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

-

In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved February 14, 2026, from [Link]

-

Update on in vitro cytotoxicity assays for drug development. (2008). PubMed. Retrieved February 14, 2026, from [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved February 14, 2026, from [Link]

-

Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

-

Benzothiazole derivatives as anticancer agents. (2019). PMC - NIH. Retrieved February 14, 2026, from [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). PMC. Retrieved February 14, 2026, from [Link]

-

EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved February 14, 2026, from [Link]

-

2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (2021). PMC. Retrieved February 14, 2026, from [Link]

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PMC. Retrieved February 14, 2026, from [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. (2021). PMC - NIH. Retrieved February 14, 2026, from [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Publications. Retrieved February 14, 2026, from [Link]

-

Synthesis of New Pyridine Based 4-Thiazolidinones Incorporated Benzothiazoles and Evaluation of Their Antimicrobial Activity. (2015). Journal of Sciences, Islamic Republic of Iran. Retrieved February 14, 2026, from [Link]

-

The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (2004). PubMed. Retrieved February 14, 2026, from [Link]

-

(PDF) Synthesis and in vitro antimicrobial activity of some new 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivatives. (2015). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021). NIH. Retrieved February 14, 2026, from [Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][3]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. Retrieved February 14, 2026, from [Link]

-

(PDF) Antimicrobial Properties of N-Benz. (2007). Amanote Research. Retrieved February 14, 2026, from [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Brieflands. Retrieved February 14, 2026, from [Link]

-

Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2017). PMC - NIH. Retrieved February 14, 2026, from [Link]

-

Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2020). MDPI. Retrieved February 14, 2026, from [Link]

-

4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (2021). PMC. Retrieved February 14, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents [mdpi.com]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. flore.unifi.it [flore.unifi.it]

- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. kosheeka.com [kosheeka.com]

- 18. benchchem.com [benchchem.com]

- 19. promega.com.cn [promega.com.cn]

An In-depth Technical Guide on the Mechanism of Action of Benzothiazole-Pyridine Hybrids in Medicinal Chemistry

Executive Summary: The strategic hybridization of benzothiazole and pyridine moieties has emerged as a highly productive approach in modern medicinal chemistry. This guide provides a comprehensive technical overview of the mechanisms of action underpinning the diverse pharmacological activities of these hybrid molecules. By leveraging the unique physicochemical properties of each scaffold, researchers have developed potent agents targeting a range of diseases, most notably cancer, microbial infections, and neurodegenerative disorders. This document elucidates the molecular interactions, signaling pathways, and structure-activity relationships that define their therapeutic potential, offering field-proven insights and detailed experimental protocols for drug development professionals.

Introduction: The Strategic Hybridization of Privileged Scaffolds

The molecular architecture of a therapeutic agent is paramount to its efficacy and safety. In this context, "privileged scaffolds" refer to core structures that can bind to multiple, distinct biological targets, thereby serving as a robust foundation for drug discovery. The fusion of benzothiazole and pyridine rings into a single molecular entity is a deliberate strategy to create novel compounds with enhanced or synergistic bioactivity.[1][2]

1.1 The Benzothiazole Moiety: A Versatile Pharmacophore

Benzothiazole, a bicyclic heterocyclic compound, is an integral component of numerous natural and synthetic molecules with a broad spectrum of biological activities.[3] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms facilitate diverse non-covalent interactions with biological macromolecules, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[4] This versatility has led to its incorporation into drugs with anticancer, antimicrobial, anticonvulsant, and neuroprotective properties.[5][6][7]

1.2 The Pyridine Ring: A Cornerstone in Drug Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry.[8] Its nitrogen atom can act as a hydrogen bond acceptor and imparts basicity, influencing the compound's solubility, membrane permeability, and metabolic stability. Pyridine derivatives are found in a vast array of pharmaceuticals and are known for their diverse pharmacological roles, including antimicrobial and anticancer activities.[8]

1.3 Rationale for Hybridization: Pursuing Synergistic Activity

Combining the benzothiazole and pyridine scaffolds is a rational design approach aimed at:

-

Multi-Targeting: Creating molecules capable of interacting with multiple biological targets simultaneously, which is particularly advantageous for complex multifactorial diseases like cancer and Alzheimer's.[9][10]

-

Enhanced Potency: The combined pharmacophoric features can lead to a synergistic increase in binding affinity and biological activity compared to the individual components.[1][2]

-

Improved Pharmacokinetics: Modulating properties such as lipophilicity and metabolic stability to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Key Therapeutic Targets and Mechanisms of Action

Benzothiazole-pyridine hybrids have demonstrated efficacy across several therapeutic areas. Their mechanisms of action are diverse and often target key enzymes or pathways critical for disease progression.

Anticancer Mechanisms

The anticancer activity of these hybrids is a major focus of research, with several distinct mechanisms identified.[9][11]

2.1.1 Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer.[12] Benzothiazole-pyridine hybrids have been developed as potent inhibitors of several key oncogenic kinases.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[12][13][14] Several benzothiazole-pyridine hybrids have been designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling.[7][15] This inhibition blocks endothelial cell proliferation and migration, ultimately starving the tumor of its blood supply.[16][17] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating multiple downstream pathways like the PLCγ-PKC-MAPK and PI3K-AKT cascades that promote cell proliferation and survival.[12][16][17]

-

Other Kinase Targets: These hybrids have also shown inhibitory activity against other kinases like PI3K, mTOR, and Cyclin-Dependent Kinases (CDKs), which are also critical for cancer cell proliferation and survival.[18][19][20] For instance, certain derivatives effectively inhibit CDK2, leading to cell cycle arrest and apoptosis.[20]

2.1.2 Induction of Apoptosis

Many benzothiazole-pyridine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[21] This can be achieved through various mechanisms, including:

-

Mitochondrial Pathway: Triggering the release of cytochrome c from mitochondria, which activates caspases (e.g., caspase-3) that execute cell death.[21]

-

Procaspase Activation: Some compounds can directly bind to and activate procaspase-3, bypassing upstream signaling to initiate the apoptotic cascade.[22]

Antimicrobial Mechanisms

The hybridization of benzothiazole and pyridine has yielded compounds with significant activity against a range of bacterial and fungal pathogens.[8][23]

-

Enzyme Inhibition: A primary mechanism is the inhibition of essential microbial enzymes. For example, these hybrids can target bacterial DNA gyrase, an enzyme crucial for DNA replication, leading to bacterial cell death.[4] Other targets include dihydropteroate synthase and dihydrofolate reductase, which are vital for folate synthesis in bacteria.[23]

-

Cell Wall Disruption: Some derivatives are thought to interfere with the synthesis of the bacterial cell wall, compromising its structural integrity and leading to cell lysis.

Neuroprotective Mechanisms in Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder. The multi-target potential of benzothiazole-pyridine hybrids makes them promising candidates for AD therapy.[10][24]

-

Cholinesterase Inhibition: A key strategy in AD treatment is to increase levels of the neurotransmitter acetylcholine. These hybrids can act as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, preventing the breakdown of acetylcholine in the synaptic cleft.[10][25]

-

Inhibition of Aβ Aggregation: The aggregation of amyloid-beta (Aβ) peptides into plaques is a pathological hallmark of AD. Certain benzothiazole-piperazine hybrids have been shown to reduce the aggregation propensity of Aβ.[26][27]

-

Monoamine Oxidase (MAO) Inhibition: MAO-B activity is increased in the brains of AD patients.[10] Dual-target inhibitors that also block MAO-B can offer additional therapeutic benefits.[25]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is crucial for rational drug design. SAR studies on benzothiazole-pyridine hybrids have revealed several key trends.[22][28]

| Modification Site | Structural Change | Impact on Anticancer Activity | Reference |

| Benzothiazole Ring | Electron-withdrawing group (e.g., -F, -CF3) at position 6 | Often enhances cytotoxicity and kinase inhibition. | [21] |

| Linker | Acetamide or thioacetamide bridge | Provides optimal spacing and flexibility for kinase binding. | [15] |

| Pyridine Ring | Substitution with bromo or hydroxyl groups | Can significantly increase anti-proliferative activity. | [21][29] |

| Phenyl Ring (if present) | Hydroxyl (-OH) or amino (-NH2) groups | Enhances binding to EGFR targets. | [29] |

Causality: The introduction of electron-withdrawing groups can alter the electronic properties of the benzothiazole ring, potentially enhancing interactions with target proteins. The nature and length of the linker are critical for correctly positioning the pharmacophores within the target's binding site. Substitutions on the pyridine or other appended rings can improve hydrogen bonding, hydrophobic interactions, and overall binding affinity.[22][29]

Experimental Validation: Protocols and Methodologies

The validation of a compound's mechanism of action requires rigorous experimental testing. The following protocols are standard in the field for evaluating the cytotoxic and target-specific effects of novel chemical entities.

In Vitro Cytotoxicity Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[30] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[31] The amount of formazan produced is directly proportional to the number of viable cells.[30]

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell adhesion.[30]

-

Compound Treatment: Prepare serial dilutions of the benzothiazole-pyridine hybrid compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Rationale: This allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to each well to dissolve the purple formazan crystals.[31][32] Rationale: The formazan product is insoluble and must be dissolved to allow for accurate absorbance measurement.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 540 and 600 nm.[30] A reference wavelength of >650 nm is often used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Target Engagement: Kinase Inhibition Assay (Example: VEGFR-2)

Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific kinase, such as VEGFR-2. It typically involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare assay buffer, recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

-

Compound Plating: Add serial dilutions of the benzothiazole-pyridine hybrid compound to the wells of a microplate.

-

Enzyme Addition: Add the VEGFR-2 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme. Rationale: This pre-incubation step ensures that the inhibitor has the opportunity to occupy the enzyme's active site before the enzymatic reaction begins.

-

Initiate Reaction: Add the substrate and ATP mixture to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Future Perspectives and Conclusion

The development of benzothiazole-pyridine hybrids represents a successful application of molecular hybridization in medicinal chemistry. These compounds have demonstrated potent and often multi-targeted activity against cancer, microbial pathogens, and the drivers of neurodegeneration. Future research will likely focus on optimizing the ADME-Tox properties of lead compounds to improve their clinical translatability. Further exploration of their activity against emerging targets, such as viral proteases or new oncogenic kinases, will continue to expand their therapeutic utility.[1][33] The insights and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance this promising class of therapeutic agents.

References

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved February 14, 2026, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved February 14, 2026, from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved February 14, 2026, from [Link]

-

Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved February 14, 2026, from [Link]

-

Wang, Z., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]

-

Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347–354. [Link]

-

El-Sayed, N. F., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega, 8(39), 36173–36184. [Link]

-

El-Sayed, N. F., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega. [Link]

-

SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. (n.d.). Rasayan Journal of Chemistry. Retrieved February 14, 2026, from [Link]

-

VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024, January 18). Assay Genie. Retrieved February 14, 2026, from [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved February 14, 2026, from [Link]

-

VEGFA-VEGFR2 signaling (WP3888). (n.d.). WikiPathways. Retrieved February 14, 2026, from [Link]

-

El-Sayed, N. F., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega, 8(39), 36173-36184. [Link]

-

Synthesis and biological activity of novel benzothiazole pyridine derivatives. (n.d.). IOSR Journal of Pharmacy. Retrieved February 14, 2026, from [Link]

-

Gökçe, G., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(36), 23626-23636. [Link]

-

Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer’s Activity on Human BACE-1 Complex AYH- 011 Target. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved February 14, 2026, from [Link]

-

Gabr, M. T., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2168923. [Link]

-

Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents. Mini-Reviews in Medicinal Chemistry, 15(10), 816–827. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Journal of the Iranian Chemical Society. Retrieved February 14, 2026, from [Link]

-

Atamanyuk, D., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6219. [Link]

-

Abdel-Maksoud, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169018. [Link]

-

Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1280, 135061. [Link]

-

Recent Advances in Synthesis and the Anticancer Activity of Benzothiazole Hybrids as Anticancer Agents. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Recent Advances in Synthesis and the Anticancer Activity of Benzothiazole Hybrids as Anticancer Agents. (2022). Key Heterocyclic Cores for Smart Anticancer Drug–Design Part I, 105-166. [Link]

-

Gabr, M. T., et al. (2023). Novel benzothiazole derivatives as multitargeted- directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

-

Khan, R. A., et al. (2024). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. Biomedicine & Pharmacotherapy, 174, 116484. [Link]

-

Al-Omair, M. A., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 15(40). [Link]

-

Swamy, G. M. G., et al. (2024). Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. European Journal of Medicinal Chemistry, 279, 116831. [Link]

-

Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024, December 12). Molbank. Retrieved February 14, 2026, from [Link]

-

Abdel-Maksoud, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

-

Gong, P., et al. (2014). Design, synthesis, and structure-activity relationships of novel benzothiazole derivatives bearing the ortho-hydroxy N-carbamoylhydrazone moiety as potent antitumor agents. European Journal of Medicinal Chemistry, 86, 493-502. [Link]

-

Zhao, P., et al. (2019). Discovery of novel pyrimidine-based benzothiazole derivatives as potent cyclin-dependent kinase 2 inhibitors with anticancer activity. European Journal of Medicinal Chemistry, 178, 1-13. [Link]

-

Kotte, R., & Vedula, G. S. (2025). Design, Synthesis and Anticancer Activity of Benzothiazole Hybrids: Insights from Molecular Docking Studies. Asian Journal of Chemistry, 37, 521-528. [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved February 14, 2026, from [Link]

Sources

- 1. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benthamscience.com [benthamscience.com]

- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajol.info [ajol.info]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. tandfonline.com [tandfonline.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Recent Advances in Synthesis and the Anticancer Activity of Benzothiazole Hybrids as Anticancer Agents [ouci.dntb.gov.ua]

- 10. ricerca.uniba.it [ricerca.uniba.it]

- 11. researchgate.net [researchgate.net]

- 12. VEGFA-VEGFR2 signaling (WP3888) - Homo sapiens | WikiPathways - SANDBOX [sandbox.wikipathways.org]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. assaygenie.com [assaygenie.com]

- 15. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Discovery of novel pyrimidine-based benzothiazole derivatives as potent cyclin-dependent kinase 2 inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and structure-activity relationships of novel benzothiazole derivatives bearing the ortho-hydroxy N-carbamoylhydrazone moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. ijpbs.com [ijpbs.com]

- 27. Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. asianpubs.org [asianpubs.org]

- 30. clyte.tech [clyte.tech]

- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 32. creative-diagnostics.com [creative-diagnostics.com]

- 33. pubs.acs.org [pubs.acs.org]

Navigating the Receptor Landscape: A Technical Guide to Determining the Binding Affinity of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine

Abstract

This technical guide provides a comprehensive framework for the characterization of the binding affinity of the novel compound, N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine, for its prospective G-protein coupled receptor (GPCR) targets. The structural architecture of this molecule, featuring a 2-aminobenzothiazole scaffold linked to a pyridine ring via an ethylamine bridge, suggests a potential interaction with biogenic amine receptors, such as dopamine and serotonin receptors. This guide outlines a strategic, multi-faceted approach to elucidate the binding profile of this compound, commencing with the rationale for target selection and culminating in detailed, field-proven experimental protocols and data analysis methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the therapeutic potential of this and structurally related compounds.

Introduction: Deconstructing the Molecule for Target Prioritization

The pharmacological promise of a novel chemical entity is intrinsically linked to its affinity and selectivity for specific biological targets. The molecule at the core of this guide, N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine, presents a compelling case for investigation due to its composite structural motifs, each with a history of demonstrated bioactivity.

The 2-aminobenzothiazole core is a recognized "privileged scaffold" in medicinal chemistry, known to be a constituent of compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] Derivatives of this scaffold have been shown to interact with a variety of enzymes and receptors.[1] Notably, some benzothiazole-based ligands have demonstrated high affinity for dopamine D2 and D3 receptors, acting as antagonists in the low nanomolar range.[3][4]

The pyridin-4-ylethylamine moiety is structurally reminiscent of endogenous neurotransmitters like dopamine and serotonin, suggesting a potential for interaction with their respective receptors. The pyridine ring can act as a hydrogen bond acceptor, a key interaction in many receptor-ligand binding events. Furthermore, derivatives of 2-pyridinylmethylamine have been successfully designed as high-affinity and selective agonists for the serotonin 5-HT1A receptor.[5][6]

Based on this structural analysis and supporting literature, this guide will focus on a prioritized set of initial targets for binding affinity studies:

-

Dopamine Receptors: Specifically the D2 and D3 subtypes, given the precedent of benzothiazole derivatives binding to these receptors.[3][4]

-

Serotonin Receptors: With a primary focus on the 5-HT1A subtype due to the structural analogy of the ligand to known agonists.[5][6]

This targeted approach provides a scientifically grounded starting point for the comprehensive characterization of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine.

The Cornerstone of Affinity Determination: Radioligand Binding Assays

Radioligand binding assays remain the gold standard for the direct measurement of ligand affinity to a receptor. The fundamental principle involves the competition between a radiolabeled ligand (the "hot" ligand) with a known high affinity for the target receptor and the unlabeled test compound (the "cold" ligand). The ability of the test compound to displace the radioligand from the receptor is a direct measure of its binding affinity.

Foundational Requirements for a Self-Validating Assay

A robust and reliable binding assay is built upon several key pillars:

-

High-Affinity, High-Specificity Radioligand: The choice of radioligand is critical. It must exhibit high affinity for the target receptor and minimal binding to other receptors to ensure a clear and interpretable signal.

-

Receptor Source: The assay requires a source of the target receptor, typically in the form of membrane preparations from cell lines stably expressing the human recombinant receptor (e.g., CHO-K1 or HEK293 cells) or from tissues with high receptor density.[7]

-

Separation of Bound and Free Ligand: A rapid and efficient method to separate the receptor-bound radioligand from the unbound radioligand is essential. The most common technique is rapid vacuum filtration through glass fiber filters.[7][8]

-

Determination of Non-Specific Binding: Not all radioligand binding is to the receptor of interest. Non-specific binding to the filter, lipids, and other proteins must be quantified and subtracted from the total binding to yield the specific binding. This is achieved by including a condition with a high concentration of a known, potent, and structurally distinct unlabeled ligand that saturates the target receptors.[7]

Visualizing the Workflow: A Step-by-Step Diagram

The following diagram, generated using DOT language, illustrates the generalized workflow of a competitive radioligand binding assay.

Caption: Workflow of a competitive radioligand binding assay.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls for total binding, non-specific binding, and a reference compound.

Membrane Preparation

-

Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human D2, D3, or 5-HT1A receptor to near confluency.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a hypotonic buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[7]

-

Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[7]

-

Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

-

Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.

-

Storage: Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose) and store in aliquots at -80°C.[7]

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[8]

Competition Binding Assay

The following table outlines the specific reagents for the prioritized target receptors.

| Parameter | Dopamine D2 Receptor | Dopamine D3 Receptor | Serotonin 5-HT1A Receptor |

| Radioligand | [³H]Spiperone or [³H]Raclopride | [³H]Spiperone or [³H]7-OH-DPAT | [³H]8-OH-DPAT |

| Non-Specific Agent | 10 µM Haloperidol | 10 µM Haloperidol | 10 µM Serotonin |

| Reference Compound | Haloperidol | Haloperidol | 8-OH-DPAT |

| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4 | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4 | 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% Ascorbic acid, pH 7.4 |

Assay Procedure:

-

Plate Setup: In a 96-well plate, prepare the following in triplicate for a final volume of 250 µL:

-

Total Binding: 150 µL membrane preparation, 50 µL assay buffer, and 50 µL radioligand.[8]

-

Non-Specific Binding (NSB): 150 µL membrane preparation, 50 µL non-specific agent, and 50 µL radioligand.[8]

-

Competition: 150 µL membrane preparation, 50 µL of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), and 50 µL radioligand.[8]

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[7][8]

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).[8]

-

Washing: Wash the filters three to four times with ice-cold wash buffer.[8]

-

Drying: Dry the filters for approximately 30 minutes at 50°C.[8]

-

Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]

Data Analysis and Interpretation: From Raw Counts to Affinity Constants

Calculating Specific Binding

For each concentration of the test compound, calculate the specific binding:

Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

Generating the Competition Curve

Plot the specific binding (as a percentage of the control, which is the specific binding in the absence of the test compound) against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

Determining the IC50

Using a non-linear regression program such as GraphPad Prism, fit the data to a "log(inhibitor) vs. response -- Variable slope (four parameters)" model to determine the IC50 value.[9][10] The IC50 is the concentration of the test compound that displaces 50% of the specific radioligand binding.

Calculating the Inhibition Constant (Ki)

The IC50 is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound for the receptor, the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation :[1][11]

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined independently via a saturation binding experiment).

The following diagram illustrates the principle of competitive binding and the derivation of the Ki value.

Caption: Principle of competitive binding and Ki determination.

Alternative and Complementary Methodologies

While radioligand binding assays are robust, concerns over the handling and disposal of radioactive materials have spurred the development of alternative techniques.

Fluorescence Polarization (FP)

FP assays are homogeneous (no separation step required) and measure the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger receptor molecule.[12] When a small fluorescent ligand is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger receptor, the tumbling slows, and the polarization of the emitted light increases.[13] This change in polarization can be used to determine binding affinity in a competitive format.[14]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[15] In an SPR experiment, the receptor is immobilized on a sensor chip, and the test compound is flowed over the surface.[16] Binding of the compound to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[16] This allows for the determination of the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (Kd).

Conclusion

The systematic approach detailed in this guide provides a robust pathway for the initial characterization of the binding affinity of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine. By focusing on rationally selected, high-priority targets such as the dopamine D2/D3 and serotonin 5-HT1A receptors, researchers can efficiently gather critical data to inform the subsequent stages of the drug discovery process. The combination of the gold-standard radioligand binding assay with modern, non-radioactive techniques will yield a comprehensive understanding of the compound's interaction with its target receptors, paving the way for the development of potentially novel therapeutics.

References

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

- IAJESM. (n.d.). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. International Academic Journal of Engineering, Science and Management.

-

Jamal, O., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

- Patents. (n.d.). N-[2-(4-pyridinyl)ethyl]benzamide derivatives as fungicides.

-

Vacher, B., et al. (1997). Design and synthesis of a series of 6-substituted-2-pyridinylmethylamine derivatives as novel, high-affinity, selective agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 40(19), 3134-3145. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-Hydroxytryptamine receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(10), 1648-1660. [Link]

-

Schübler, M., et al. (2017). Synthesis, molecular properties estimations, and dual dopamine D2 and D3 receptor activities of benzothiazole-based ligands. Molecules, 22(9), 1500. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Dopamine receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Schübler, M., et al. (2017). Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Frontiers in Chemistry, 5, 69. [Link]

-

Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 147(1), 44-53. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-ht1e receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

GraphPad. (n.d.). GraphPad Prism: Curve fitting. Slideshare. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). D4 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Chen, C. A., et al. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening, 7(5), 439-445. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

-

GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]

-

GraphPad. (n.d.). Analyzing Radioligand Binding Data. GraphPad. [Link]

-

Creative Bioarray. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Creative Bioarray. [Link]

-

University of Würzburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Würzburg. [Link]

-

Roth, B. L. (2001). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Current Protocols in Pharmacology, Chapter 2, Unit 2.2. [Link]

-

Beaulieu, J. M., et al. (2015). Dopamine receptors – IUPHAR Review 13. British Journal of Pharmacology, 172(1), 1-23. [Link]

-

University of Washington. (n.d.). Derivation of Binding Constants by Scatchard Analysis Preparing Reagents. University of Washington. [Link]

-

Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]

-

NIH. (n.d.). Analyzing dissociation data using GraphPad PrismTM. National Institutes of Health. [Link]

-

Parker, G. J., et al. (2002). Use of fluorescence polarization detection for the measurement of fluopeptide binding to G protein-coupled receptors. Journal of Biomolecular Screening, 7(1), 3-9. [Link]

-

University of Tartu. (n.d.). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace. [Link]

-

GraphPad. (n.d.). Equation: One site -- Specific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]

-

GraphPad. (n.d.). How nonlinear regression works. GraphPad Prism 10 Curve Fitting Guide. [Link]

-

Scribd. (n.d.). Scatchard and Rosenthal Plot Analysis. Scribd. [Link]

-

Rich, R. L., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(7), 521-525. [Link]

-

Clark, J. (2019, December 17). Example of non linear regression dose response data in GraphPad Prism. YouTube. [Link]

-

S-PRESTO. (2025, August 27). Fluorescence Polarization in GPCR Research. S-PRESTO. [Link]

-

Olaru, A., et al. (2015). Surface plasmon resonance applied to G protein-coupled receptors. Methods, 76, 60-70. [Link]

-

Parravicini, C., et al. (2020). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 6, 153. [Link]

-

Al-Zoubi, M., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. Molecules, 28(2), 548. [Link]

-

BIAcore. (n.d.). Surface plasmon resonance. BIAcore. [Link]

-

University of Glasgow. (n.d.). NANODISCS FOR SPR ANALYSIS OF GPCR-‐‑G PROTEIN INTERACTIONS. University of Glasgow. [Link]

-

Celtarys Research. (2025, March 27). Fluorescent Ligands in Fluorescence Polarization Assays. Celtarys Research. [Link]

-

BMG LABTECH. (2012). Fluorescent ligand binding assays for GPCRs. BMG LABTECH. [Link]

-

Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]

-

Gao, M., et al. (2005). Synthesis and Biologic Evaluation of a Novel Serotonin 5-HT1A Receptor Radioligand, 18F-Labeled Mefway, in Rodents and Imaging by PET. Journal of Nuclear Medicine, 46(1), 107-115. [Link]

Sources

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. Dopamine receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. guidetopharmacology.org [guidetopharmacology.org]

- 6. View of 5-HT3 receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. GraphPad Prism: Curve fitting | PDF [slideshare.net]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 13. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 14. Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]

- 16. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Toxicity profile and safety data for N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine

An In-Depth Technical Guide to the Anticipated Toxicity Profile and Safety Evaluation of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the anticipated toxicological profile of the novel chemical entity, N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds, including benzothiazole and aminopyridine derivatives, to construct a predictive toxicity profile. It outlines a systematic, multi-tiered experimental framework for the definitive toxicological evaluation of this compound, in alignment with international regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals who may be handling or investigating this compound, providing them with a robust scientific rationale for safety assessment and risk mitigation.

Introduction and Chemical Identity

N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine is a heterocyclic amine featuring a benzothiazole core linked to a pyridine moiety via an ethylamine bridge. The benzothiazole scaffold is a recognized pharmacophore present in a variety of biologically active compounds, including kinase inhibitors and antimicrobial agents.[1] Similarly, the pyridine ring is a common structural motif in many pharmaceuticals. The unique combination of these two moieties in N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine suggests its potential for biological activity, possibly as a kinase inhibitor, given that similar structures have shown such properties.[2][3]

A thorough understanding of a novel compound's safety profile is paramount before its widespread use in research or progression through the drug development pipeline. As of the date of this publication, a comprehensive, publicly available toxicological dataset for N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine does not exist. Therefore, this guide employs a structure-activity relationship (SAR) approach to predict potential hazards and outlines the necessary experimental protocols to validate these predictions and establish a definitive safety profile.

Caption: Chemical structure of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine.

Physicochemical Properties and In Silico Toxicological Predictions

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While experimental data for the target compound is unavailable, predictions can be made based on its structural components.

| Property | Predicted Value/Characteristic | Rationale and Implication for Toxicity |

| Molecular Weight | ~269.35 g/mol | Low molecular weight suggests potential for good oral bioavailability. |

| logP (Octanol/Water Partition Coefficient) | 2.0 - 3.5 (Predicted) | Moderate lipophilicity may facilitate membrane permeability and absorption. However, it could also lead to bioaccumulation if not efficiently metabolized and eliminated. |

| Aqueous Solubility | Low to moderate | The presence of polar amine and pyridine nitrogen atoms may enhance solubility, but the larger aromatic system could limit it. Poor solubility can affect absorption and complicate in vitro testing. |

| pKa | Basic (Pyridine N, Amines) | The basic nature will influence its charge state at physiological pH, affecting receptor interactions and membrane transport. |

| In Silico Genotoxicity | Potential for alerts | Aromatic amines are a structural class known to be associated with mutagenicity, often following metabolic activation.[4] |

| In Silico Carcinogenicity | Potential for alerts | Some aromatic amines and benzothiazole derivatives have been implicated in carcinogenesis.[5][6] |

Structural Alerts and Predicted Toxicity Profile (SAR Analysis)

The Benzothiazole Moiety

Benzothiazole and its derivatives are prevalent in industrial applications and have been the subject of toxicological studies. Key concerns associated with this scaffold include:

-

Acute Toxicity: Benzothiazole itself is classified as toxic if swallowed or in contact with skin, and harmful if inhaled.[7]

-

Aquatic Toxicity: It is recognized as being harmful to aquatic life.[7]

-

Developmental and Reproductive Toxicity: Some studies on benzothiazole derivatives have indicated potential for developmental and reproductive toxicity.[8]

-

Metabolism: Benzothiazoles can undergo metabolic activation to reactive intermediates that may covalently bind to macromolecules, a potential mechanism for toxicity.

The Aminopyridine Moiety

The aminopyridine component also raises specific toxicological flags:

-

Neurotoxicity: Aminopyridines are known to be potent potassium channel blockers.[9] This mechanism can lead to central nervous system (CNS) effects, including seizures and convulsions, and represents a significant acute toxicity concern.[9]

-

Acute Systemic Toxicity: These compounds are generally well-absorbed and can cause rapid onset of systemic toxicity.[9]

Predicted Metabolic Pathways and Potential for Reactive Metabolites

The metabolism of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine is likely to proceed through several pathways, some of which could lead to the formation of toxicologically relevant metabolites.

Caption: Proposed metabolic pathways for N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine.

Metabolic activation of the aromatic amine could lead to the formation of N-hydroxyarylamines, which can be further converted to highly reactive nitrenium ions. These electrophilic species are capable of forming adducts with DNA, a key initiating event in chemical carcinogenesis.

Proposed Experimental Framework for Toxicological Evaluation

A tiered approach to toxicity testing is recommended to systematically evaluate the safety of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine.

Tier 1: In Vitro and Acute Toxicity Studies

Caption: Workflow for Tier 1 toxicity assessment.

A. Genotoxicity Testing Battery

-

Objective: To assess the mutagenic and clastogenic potential of the compound.

-

Protocols:

-

Bacterial Reverse Mutation Test (Ames Test, OECD TG 471):

-

Rationale: This is a widely used screening assay for point mutations. The aromatic amine structure warrants this investigation.

-

Methodology: The compound is incubated with various strains of Salmonella typhimurium and Escherichia coli with and without a metabolic activation system (S9 fraction). A positive result is indicated by a significant increase in the number of revertant colonies.

-

-

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487):

-

Rationale: This test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects.

-

Methodology: Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are exposed to the compound. After treatment, cells are scored for the presence of micronuclei in the cytoplasm of interphase cells.

-

-

B. Acute Toxicity Studies

-

Objective: To determine the potential for toxicity after a single dose and to establish a dose range for further studies.

-

Protocols:

-

Acute Oral Toxicity (Up-and-Down Procedure, OECD TG 423):

-

Rationale: To determine the LD50 and identify clinical signs of acute toxicity via the oral route.

-

Methodology: A single animal (typically a female rat) is dosed. Depending on the outcome (survival or death), the dose for the next animal is adjusted up or down. This process is repeated until the criteria for stopping are met.

-

-

Acute Dermal and Inhalation Toxicity (OECD TG 402 & 403):

-

Rationale: To assess hazards associated with dermal and inhalation exposure, particularly relevant for occupational handling.

-

Methodology: These studies involve the application of the compound to the skin of animals (e.g., rats or rabbits) or exposure via inhalation, followed by observation for signs of toxicity.

-

-

Tier 2: Repeat-Dose and Safety Pharmacology Studies

A. Repeat-Dose Systemic Toxicity

-

Objective: To identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) after repeated administration.

-

Protocol: 28-Day Oral Toxicity Study in Rodents (OECD TG 407):

-

Rationale: This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period.

-

Methodology: The compound is administered daily via oral gavage to groups of rodents (e.g., rats) at three or more dose levels for 28 days. A control group receives the vehicle only. Clinical observations, body weight, food consumption, hematology, clinical biochemistry, and histopathology of major organs are evaluated.

-

B. Safety Pharmacology

-

Objective: To investigate potential adverse effects on vital physiological functions.

-

Protocols (ICH S7A & S7B):

-

Rationale: Essential for drug development candidates to identify undesirable pharmacodynamic effects.

-

Methodology:

-

Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and ECG in a conscious animal model (e.g., telemetered dogs or monkeys). In vitro hERG assay to assess the potential for QT interval prolongation.

-

Central Nervous System: A functional observational battery (FOB) in rodents to assess behavioral and neurological changes.

-

Respiratory System: Evaluation of respiratory rate and tidal volume in rodents using whole-body plethysmography.

-

-

Tier 3: Reproductive and Developmental Toxicity

If the compound is intended for use in humans, particularly in women of childbearing potential, or if widespread environmental exposure is anticipated, reproductive and developmental toxicity studies are necessary.

-

Protocol: Prenatal Developmental Toxicity Study (OECD TG 414):

-

Rationale: To assess the potential for adverse effects on the pregnant female and the developing embryo and fetus.

-

Methodology: The compound is administered to pregnant animals (typically rats and rabbits) during the period of major organogenesis. Dams are euthanized just prior to parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities.

-

Risk Assessment and Conclusion

The preliminary SAR analysis of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine suggests several potential toxicological concerns that require empirical investigation. The primary predicted hazards include:

-

Acute neurotoxicity due to the aminopyridine moiety.

-

Genotoxicity and potential carcinogenicity associated with the aromatic amine structure.

-

Systemic organ toxicity upon repeated exposure.

A definitive risk assessment for this compound is contingent upon the results of the proposed experimental framework. The data generated will allow for the determination of a NOAEL, which can be used to establish acceptable exposure limits for researchers and to inform the risk-benefit analysis in a drug development context.

References

-

Bocchi. (2024). Safety Data Sheet for Benzothiazole. [Link]

-

Mohamed, S. K., et al. (2011). N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3131. [Link]

-

Carboni, S., et al. (2006). AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties. Journal of Pharmacology and Experimental Therapeutics, 319(1), 25-32. [Link]

-

Desai, N. C., et al. (2014). Synthesis of New Pyridine Based 4-Thiazolidinones Incorporated Benzothiazoles and Evaluation of Their Antimicrobial Activity. Journal of Sciences, Islamic Republic of Iran, 25(3), 245-252. [Link]

-

European Chemicals Agency. Registration Dossier for Pyridine. [Link]

-

Al-Ostoot, F. H., et al. (2022). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences, 17(5), 759-770. [Link]

-

Mangas-Sanjuan, V., et al. (2013). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. Antimicrobial Agents and Chemotherapy, 57(5), 2147-2155. [Link]

-

Gevorgyan, A., et al. (2019). Synthesis of 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2019(4), M1090. [Link]

-

Cohen, S. M., et al. (2017). Toxicological Evaluation of the Flavour Ingredient N-(1-((4-amino-2,2-dioxido-1H-benzo[c][7][10]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). Food and Chemical Toxicology, 109(Pt 1), 541-551. [Link]

-

Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 246-257. [Link]

-

Cariati, E., et al. (2022). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Molecules, 27(19), 6523. [Link]

-